molecular formula C14H20N2O2 B8278322 Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate

Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate

Cat. No. B8278322
M. Wt: 248.32 g/mol
InChI Key: SCQVHVVOJABOPJ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C14H20N2O2/c1-11-10-12(4-5-13(11)14(17)18-3)16-8-6-15(2)7-9-16/h4-5,10H,6-9H2,1-3H3

InChI Key

SCQVHVVOJABOPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a pressure vessel was added methyl 4-bromo-2-methylbenzoate (500 mg, 2.18 mmol), Dioxane (5.0 mL), Cs2CO3 (1.4 g, 4.36 mmol), and Xantphos (92.0 mg, 0.16 mmol). The mixture was stirred and nitrogen was bubbled into the reaction for 5 min before adding in Palladium(II) acetate (58 mg, 0.08 mmol), and commercially available N-methyl piperazine (0.26 mL, 2.62 mmol). The vessel was then sealed and heated to 100° C. overnight. The reaction was cooled and filtered through celite. The supernatant was then concentrated and column purified (5:95 EtOAc:Hexanes) to give methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate (480 mg, 89% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a cylindrical quartz tube were placed 4-fluoro-2-methyl-benzoic acid methyl ester (1.2 g, 7.14 mmol), N-methylpiperazine (0.95 ml, 8.5 mmol), K2CO3 (990 mg, 7.14 mmol) and DMSO (4 ml). The reaction was heated for 20 hours at 110° C. until HPLC revealed the disappearance of the starting-material. DCM (15 ml) was added and the solution was washed twice with water and the organic phase was dried over anhydrous Na2SO4. The crude was purified by flash chromatography (DCM/MeOH 95:5) affording the desired compound (670 mg, 38%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
990 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
38%

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